molecular formula C12H10O2S B6371233 5-(3-Hydroxy-5-methylphenyl)thiophene-2-carbaldehyde CAS No. 1261910-88-6

5-(3-Hydroxy-5-methylphenyl)thiophene-2-carbaldehyde

Cat. No.: B6371233
CAS No.: 1261910-88-6
M. Wt: 218.27 g/mol
InChI Key: DNQJLOKVHNUKRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Hydroxy-5-methylphenyl)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with a hydroxy-methylphenyl group and an aldehyde group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxy-5-methylphenyl)thiophene-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation reaction of 3-hydroxy-5-methylbenzaldehyde with thiophene-2-carbaldehyde under acidic or basic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of thiophene derivatives often involves the use of large-scale condensation reactions, where the reactants are mixed in a controlled environment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxy-5-methylphenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Hydroxy-5-methylphenyl)thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Hydroxy-5-methylphenyl)thiophene-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s hydroxy and aldehyde groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Hydroxyphenyl)thiophene-2-carbaldehyde
  • 5-(3-Methylphenyl)thiophene-2-carbaldehyde
  • 5-(3-Hydroxy-5-methylphenyl)furan-2-carbaldehyde

Uniqueness

5-(3-Hydroxy-5-methylphenyl)thiophene-2-carbaldehyde is unique due to the presence of both hydroxy and methyl groups on the phenyl ring, which can influence its reactivity and biological activity. The combination of these functional groups with the thiophene ring enhances its potential for diverse applications in various fields .

Properties

IUPAC Name

5-(3-hydroxy-5-methylphenyl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-8-4-9(6-10(14)5-8)12-3-2-11(7-13)15-12/h2-7,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQJLOKVHNUKRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC=C(S2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683771
Record name 5-(3-Hydroxy-5-methylphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261910-88-6
Record name 5-(3-Hydroxy-5-methylphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.